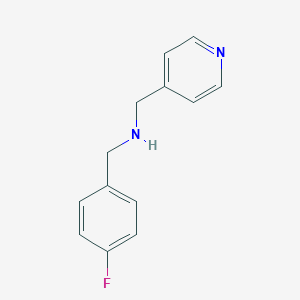

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine

Vue d'ensemble

Description

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C13H13FN2 It is a derivative of benzylamine and pyridine, featuring a fluorine atom on the benzyl ring and a pyridin-4-ylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine typically involves the reaction of 4-fluorobenzylamine with pyridine-4-carboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like ethanol or tetrahydrofuran to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been explored for various applications across multiple scientific domains:

Chemistry

- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry .

- Chemical Reactions : It undergoes various reactions, including oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications .

Biology

- Biochemical Probes : Research indicates its potential as a biochemical probe to study enzyme interactions and receptor binding, particularly in understanding cellular signaling pathways .

- Insecticidal Properties : A related study demonstrated that compounds derived from similar scaffolds exhibit activity against mosquito larvae and adult female mosquitoes, indicating potential applications in vector control for mosquito-borne diseases .

Medicine

- Therapeutic Potential : The compound has been investigated for its therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds targeting various biological pathways .

- Pharmacological Studies : Its derivatives have shown promise as inhibitors of ion channels critical for mosquito excretion, suggesting potential use in developing new insecticides .

Industrial Applications

- Material Development : Utilized in the development of advanced materials and as intermediates in the production of agrochemicals and dyes .

Case Studies

Mécanisme D'action

The mechanism of action of (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzylamine: A simpler analog lacking the pyridin-4-ylmethyl group, used in similar applications but with different reactivity and properties.

Pyridin-4-ylmethylamine: Lacks the fluorine atom on the benzyl ring, leading to different chemical behavior and applications.

(4-Methylbenzyl)(pyridin-4-ylmethyl)amine: Similar structure but with a methyl group instead of a fluorine atom, resulting in different electronic and steric effects.

Uniqueness

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine is unique due to the presence of both the fluorine atom and the pyridin-4-ylmethyl group. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyridin-4-ylmethyl group provides additional sites for chemical modification and interaction with biological targets .

Activité Biologique

(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine, with the CAS number 869945-23-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives range from 6.3 µM to 23 µM, demonstrating significant potency .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound derivatives. A study reported that certain analogs exhibited low micromolar IC50 values against various cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the inhibition of tyrosinase activity, which plays a crucial role in melanin production and is implicated in certain types of cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. For example:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1 | Parent Compound | N/A | Baseline activity |

| 2 | Methyl group addition | 40.43 | Reduced efficacy |

| 3 | Fluoro substitution | 6.9 | Enhanced activity |

These findings suggest that specific substitutions can either enhance or diminish the biological efficacy of the compound.

Study on Antimicrobial Efficacy

A recent study evaluated a series of compounds based on this compound for their antimicrobial properties against Agaricus bisporus tyrosinase. The results indicated that certain derivatives acted as competitive inhibitors with low cytotoxicity, highlighting their potential for therapeutic applications in treating fungal infections .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer effects of derivatives containing the (4-Fluorobenzyl) moiety. These compounds were tested against various cancer cell lines, revealing significant growth inhibition at low concentrations. Kinetic studies demonstrated that these compounds could effectively inhibit diphenolase activity, suggesting a mechanism for their anticancer effects.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQUWLWSOCBVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356822 | |

| Record name | (4-FLUOROBENZYL)(PYRIDIN-4-YLMETHYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869945-23-3 | |

| Record name | (4-FLUOROBENZYL)(PYRIDIN-4-YLMETHYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.